

Spectroscopic Profile of 4-Hydroxy-3,3dimethylcyclohexanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interes	t	
Compound Name:	4-Hydroxy-3,3-	
	dimethylcyclohexanone	
Cat. No.:	B1279843	Get Quote

Introduction

3,3-dimethylcyclohexanone, a key intermediate in synthetic organic chemistry. Due to the limited availability of published experimental spectral data for this specific compound, this guide utilizes the detailed spectral information of its constitutional isomer, (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone, as a representative model. The structural similarities between these isomers allow for a valuable and illustrative analysis of the expected spectroscopic features. This document is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and workflow visualizations.

Molecular Structure

• IUPAC Name: 4-Hydroxy-3,3-dimethylcyclohexan-1-one

Molecular Formula: C₈H₁₄O₂

Molecular Weight: 142.20 g/mol

CAS Number: 888325-29-9



Spectral Data Presentation

The following tables summarize the quantitative spectral data for the constitutional isomer, (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone, which serves as a proxy for **4-Hydroxy-3,3-dimethylcyclohexanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone (250 MHz, CDCl₃)[1]

Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
1.11	S	3H	СНз
1.15	S	3H	СНз
1.60-1.71	m	1H	Cyclohexane CH2
1.76–1.86	m	1H	Cyclohexane CH2
1.96–2.05	m	2H	Cyclohexane CH2
2.16	br s	1H	ОН
2.35–2.45	m	2H	Cyclohexane CH ₂ adjacent to C=O
3.69	dd (J = 7.6, 2.9 Hz)	1H	СН-ОН

Table 2: ¹³C NMR Spectral Data of (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone (76 MHz, CDCl₃)[1]



Chemical Shift (δ) ppm	Carbon Type	Assignment
19.7	CH₃	Methyl Carbon
20.7	CH₃	Methyl Carbon
22.9	CH ₂	Cyclohexane Carbon
29.0	CH ₂	Cyclohexane Carbon
37.3	CH ₂	Cyclohexane Carbon
51.3	С	Quaternary Carbon
77.8	СН	CH-OH Carbon
215.3	С	C=O Carbonyl Carbon

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data of (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone (film)[1]

Wavenumber (cm ^{−1})	Functional Group	Vibrational Mode
3470 (strong, broad)	О-Н	Stretching
1705 (strong)	C=O	Stretching
1120 (medium)	C-O	Stretching
1055 (strong)	C-O	Stretching
985 (strong)	C-H	Bending
965 (medium)	C-H	Bending

Mass Spectrometry (MS)

While specific experimental mass spectral data for **4-Hydroxy-3,3-dimethylcyclohexanone** is not readily available, the expected fragmentation patterns can be predicted based on its structure. The molecular ion peak (M^+) would be at m/z = 142.



Table 4: Predicted Mass Spectrometry Fragmentation for **4-Hydroxy-3,3-dimethylcyclohexanone**

m/z	Possible Fragment	Notes
142	[C ₈ H ₁₄ O ₂] ⁺	Molecular Ion (M+)
127	[M - CH ₃]+	Loss of a methyl group
124	[M - H ₂ O] ⁺	Dehydration, loss of water
99	[M - C3H7]+	Alpha-cleavage adjacent to the carbonyl group
83	[M - C₃H⁊O] ⁺	Cleavage involving the hydroxyl group
57	[C₃H₅O]+ or [C₄H១]+	Common fragments from cyclohexanone derivatives

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of approximately 5-10 mg of the analyte is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 250 MHz or higher) is used.
- ¹H NMR Acquisition: A standard one-pulse sequence is utilized. Typical parameters include a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled pulse program is employed to obtain singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required for adequate signal intensity.



Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a solid sample, a small amount is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for a liquid or dissolved solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.
- Instrumentation: An FTIR spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

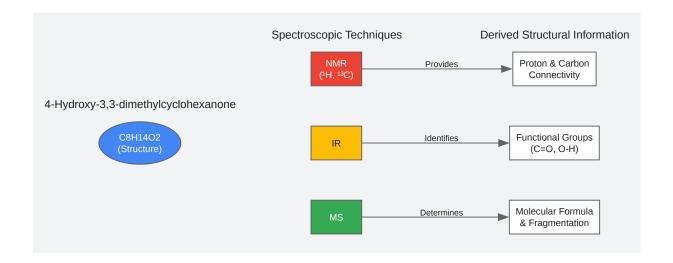
Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, more commonly, as the effluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
- Ionization: Electron Ionization (EI) is a common technique for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Methodologies

The following diagrams, created using the DOT language, illustrate key relationships and workflows in the spectroscopic analysis of **4-Hydroxy-3,3-dimethylcyclohexanone**.

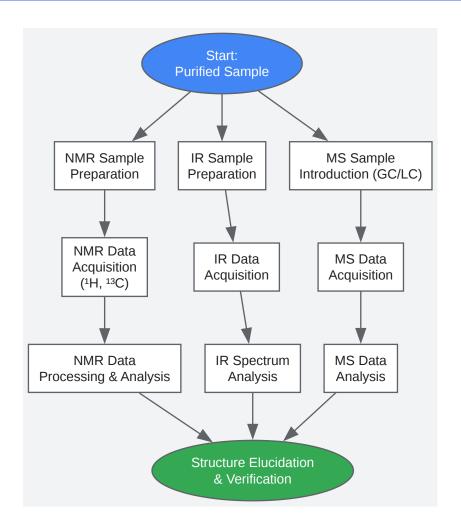




Click to download full resolution via product page

Caption: Relationship between spectroscopic techniques and derived structural information.





Click to download full resolution via product page

Caption: General experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxy-3,3-dimethylcyclohexanone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b1279843#4-hydroxy-3-3-dimethylcyclohexanone-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com